![molecular formula C10H8BrNO3 B1414145 5-Bromo-2-cyano-3-methoxyphenylacetic acid CAS No. 1807018-92-3](/img/structure/B1414145.png)
5-Bromo-2-cyano-3-methoxyphenylacetic acid
Overview
Description
The compound “5-Bromo-2-cyano-3-methoxyphenylacetic acid” is likely a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . The “5-Bromo-2-cyano-3-methoxy” part of the name suggests that the phenyl ring of the compound is substituted with bromo, cyano, and methoxy groups at the 5th, 2nd, and 3rd positions respectively .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyano-3-methoxyphenylacetic acid” would consist of a phenyl ring with bromo, cyano, and methoxy substituents, and an acetic acid functional group .Chemical Reactions Analysis
Again, while specific reactions involving “5-Bromo-2-cyano-3-methoxyphenylacetic acid” are not available, similar compounds can undergo a variety of reactions. For example, the bromo group can be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-cyano-3-methoxyphenylacetic acid” would depend on its specific structure. For example, similar compounds like “5-Bromo-2-methoxyphenylacetic acid” have a molecular weight of 245.07 and a boiling point of 132-134°C .Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-2-cyano-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-4-7(11)2-6(3-10(13)14)8(9)5-12/h2,4H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOZKLPBHJYXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C#N)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-3-methoxyphenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.